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Compound Name: cyclic ADP-ribose

Cat. No.: B040047 Get Quote

Application Notes and Protocols for the synthesis and application of cell-permeant cyclic

adenosine diphosphate-ribose (cADPR) analogs in cellular signaling research.

Cyclic adenosine diphosphate-ribose (cADPR) is a crucial second messenger that mobilizes

intracellular calcium (Ca²⁺) from the endoplasmic reticulum via ryanodine receptors (RyRs).[1]

[2] Its inherent negative charge, however, prevents it from passively crossing cell membranes,

necessitating invasive delivery methods like microinjection or electroporation.[3] To overcome

this limitation, cell-permeant cADPR analogs have been developed. These modified molecules,

often masked with lipophilic groups, can diffuse across the plasma membrane and are

subsequently hydrolyzed by intracellular esterases to release the active cADPR, enabling the

study of its physiological roles in intact cells.[3]

This document provides detailed application notes and protocols for the synthesis and use of

these valuable research tools, targeted towards researchers, scientists, and drug development

professionals.

I. Synthesis of Cell-Permeant cADPR Analogs
The synthesis of cell-permeant cADPR analogs can be achieved through both chemical and

chemoenzymatic methods.[4] A common strategy involves the esterification of the phosphate

groups with acetoxymethyl (AM) or butoxymethyl (BM) groups, which neutralize the negative

charges and increase lipophilicity.[3]
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This method leverages the enzymatic activity of ADP-ribosyl cyclases to produce cADPR or its

analogs from NAD⁺ precursors. The resulting cyclic product can then be chemically modified to

enhance cell permeability.

Protocol 1: Chemoenzymatic Synthesis of 8-Bromo-cIDPR (a cell-permeant cADPR agonist)

This protocol describes the synthesis of a membrane-permeant cADPR agonist, 8-Br-N1-

cIDPR, using the ADP-ribosyl cyclase from Aplysia californica.[5][6]

Materials:

Nicotinamide 8-Br-hypoxanthine dinucleotide (8-Br-NHD⁺)

ADP-ribosyl cyclase from Aplysia californica

Reaction Buffer (e.g., 20 mM Tris-HCl, pH 7.2)

High-Performance Liquid Chromatography (HPLC) system for purification

Procedure:

Dissolve 8-Br-NHD⁺ in the reaction buffer to a final concentration of 1 mM.

Add ADP-ribosyl cyclase to the solution. The optimal enzyme concentration should be

determined empirically.

Incubate the reaction mixture at 37°C. Monitor the progress of the reaction by HPLC.

Once the reaction is complete (typically after several hours), terminate the reaction by heat

inactivation of the enzyme (e.g., 95°C for 5 minutes).

Purify the resulting 8-Br-N1-cIDPR using preparative HPLC.

Lyophilize the purified product and store at -20°C.

B. Chemical Synthesis of Acetoxymethyl (AM) Esters of
cADPR
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This method involves the direct chemical modification of cADPR to add acetoxymethyl ester

groups.

Protocol 2: Synthesis of cADPR-AM

This protocol is a general guideline for the synthesis of acetoxymethyl esters of cADPR. The

specific reaction conditions may require optimization.

Materials:

Cyclic ADP-ribose (cADPR)

Acetoxymethyl bromide (AM-Br)

A non-nucleophilic base (e.g., diisopropylethylamine - DIPEA)

Anhydrous aprotic solvent (e.g., N,N-Dimethylformamide - DMF)

HPLC system for purification

Procedure:

Dissolve cADPR in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen).

Add DIPEA to the solution.

Slowly add a solution of AM-Br in anhydrous DMF to the reaction mixture. The molar excess

of AM-Br and DIPEA should be optimized.

Stir the reaction at room temperature and monitor its progress by HPLC.

Once the reaction is complete, quench the reaction by adding water.

Purify the cADPR-AM product by preparative HPLC.

Lyophilize the purified product and store it desiccated at -20°C.
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II. Use of Cell-Permeant cADPR Analogs in Cellular
Assays
Cell-permeant cADPR analogs are powerful tools for investigating the role of cADPR in

intracellular calcium signaling in a variety of cell types.

A. Loading Cells with Cell-Permeant cADPR Analogs
The following protocol describes a general procedure for loading cultured cells with cell-

permeant cADPR analogs. Optimization of concentration and incubation time is crucial for each

cell type and experimental condition.

Protocol 3: Cellular Loading of cADPR Analogs

Materials:

Cultured cells on coverslips or in a multi-well plate

Cell-permeant cADPR analog (e.g., cADPR-AM) stock solution (typically in DMSO)

Physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS, or a HEPES-buffered

saline)

Pluronic F-127 (optional, to aid in solubilization)

Procedure:

Prepare a loading solution by diluting the stock solution of the cell-permeant cADPR analog

in the physiological buffer to the desired final concentration. If using Pluronic F-127, pre-mix

it with the stock solution before diluting.

Remove the culture medium from the cells and wash them once with the physiological buffer.

Add the loading solution to the cells.

Incubate the cells at room temperature or 37°C for a specific period (typically 30-60

minutes). This step requires optimization.
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After incubation, wash the cells with the physiological buffer to remove the extracellular

analog.

The cells are now loaded with the cADPR analog and ready for the downstream assay.

B. Measuring Intracellular Calcium Mobilization
The most common application of cell-permeant cADPR analogs is to study their effect on

intracellular calcium levels. This is typically achieved using fluorescent calcium indicators.

Protocol 4: Measurement of Intracellular Calcium using Fura-2 AM

This protocol details the use of the ratiometric calcium indicator Fura-2 AM to measure changes

in intracellular calcium concentration following the application of a cell-permeant cADPR

analog.[2][7][8][9][10]

Materials:

Cells loaded with a cell-permeant cADPR analog (from Protocol 3)

Fura-2 AM stock solution (in DMSO)

Physiological buffer (e.g., HBSS)

Fluorescence microscope or plate reader capable of ratiometric measurements (excitation at

340 nm and 380 nm, emission at ~510 nm)

Ionomycin (for maximal calcium response)

EGTA (for minimal calcium response)

Procedure:

Fura-2 AM Loading:

Prepare a Fura-2 AM loading solution (typically 1-5 µM) in the physiological buffer.

Incubate the cells with the Fura-2 AM loading solution at room temperature or 37°C for 30-

60 minutes in the dark.
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Wash the cells with the physiological buffer to remove extracellular Fura-2 AM.

Allow the cells to de-esterify the Fura-2 AM for at least 30 minutes at room temperature in

the dark.

Calcium Measurement:

Place the coverslip with loaded cells in a perfusion chamber on the microscope stage or

place the multi-well plate in the plate reader.

Acquire a baseline fluorescence ratio (F340/F380) before adding the cADPR analog.

Apply the cell-permeant cADPR analog to the cells. If cells were pre-loaded, this step is

omitted.

Record the change in the F340/F380 ratio over time. An increase in the ratio indicates an

increase in intracellular calcium.

Calibration (Optional but Recommended):

At the end of the experiment, obtain the maximum fluorescence ratio (Rmax) by adding a

calcium ionophore like ionomycin in the presence of extracellular calcium.

Obtain the minimum fluorescence ratio (Rmin) by chelating calcium with EGTA.

Use the Grynkiewicz equation to convert the fluorescence ratios to intracellular calcium

concentrations.[10]

III. Quantitative Data Summary
The following tables summarize key quantitative data for commonly used cell-permeant cADPR

analogs and related compounds.

Table 1: Effective Concentrations of Cell-Permeant cADPR Agonists
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cADPR Analog Cell Type
Effective
Concentration

Observed
Effect

Citation(s)

cADPR-AM
Neuronal cells,

PC12 cells

Not specified,

extracellular

addition

Increase in

cytosolic Ca²⁺
[3]

cIDPRE Jurkat T cells 750 µM

Induction of

immediate Ca²⁺

peak

[4]

8-Br-N1-cIDPR Human T cells Not specified

Membrane-

permeant agonist

of Ca²⁺ release

[5][6]

cADPR
Cultured

astrocytes
100 µM

Persistent

increase in

intracellular Ca²⁺

[11]

Table 2: Effective Concentrations of cADPR Antagonists

Antagonist Cell Type
Effective
Concentration

Observed
Effect

Citation(s)

8-Br-cADPR Axons
Concentration-

dependent

Decreased

paclitaxel-

induced

degeneration

[12]

8-Br-7-CH-

cADPR
Axons As low as 0.1 µM

Decreased

paclitaxel-

induced

degeneration

[12]

8-Br-cADPR Renal tissue Not specified

Reduced renal

damage and

inflammation

[13][14]
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IV. Visualizations
A. Signaling Pathway
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Caption: The cADPR signaling pathway.

B. Experimental Workflow
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Caption: Experimental workflow for cADPR analogs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b040047#how-to-synthesize-and-use-cell-permeant-
cadpr-analogs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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